molecular formula C22H31N3O3S B2690336 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide CAS No. 946316-71-8

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide

Cat. No.: B2690336
CAS No.: 946316-71-8
M. Wt: 417.57
InChI Key: YQNLQCOGARQAPK-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Dimethylamino Phenyl Group:

    Morpholine Ring Formation: The morpholine ring is typically synthesized through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Shares structural similarities but differs in functional groups.

    4-Dimethylaminopyridine: Known for its catalytic properties in organic synthesis.

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-4-18-5-11-21(12-6-18)29(26,27)23-17-22(25-13-15-28-16-14-25)19-7-9-20(10-8-19)24(2)3/h5-12,22-23H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLQCOGARQAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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